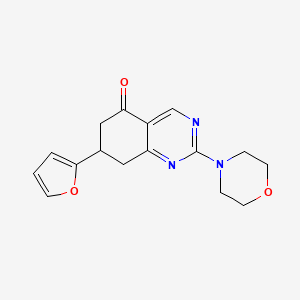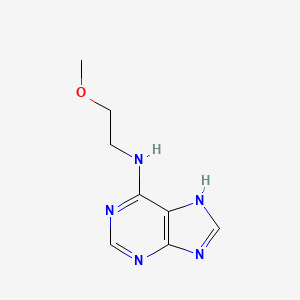
1-Piperidineethanamine, beta-(4-propoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineethanamine, beta-(4-propoxyphenyl)- is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineethanamine, beta-(4-propoxyphenyl)- typically involves the reaction of piperidine with an appropriate alkylating agent. One common method includes the use of 4-propoxybenzyl chloride as the alkylating agent, which reacts with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Piperidineethanamine, beta-(4-propoxyphenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineethanamine, beta-(4-propoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Piperidineethanamine, beta-(4-propoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Piperidineethanamine, beta-(4-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-Piperidineethanamine: A simpler derivative without the propoxyphenyl group, used in organic synthesis and medicinal chemistry.
4-Piperidinemethanamine: Another piperidine derivative with different substitution patterns, known for its applications in drug development and chemical research.
N-Methyl-1-piperidineethanamine: A methylated derivative with distinct chemical properties and applications.
Uniqueness
1-Piperidineethanamine, beta-(4-propoxyphenyl)- stands out due to its unique structural features, such as the presence of the propoxyphenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over simpler piperidine derivatives.
Properties
CAS No. |
31466-53-2 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
2-piperidin-1-yl-2-(4-propoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H26N2O/c1-2-12-19-15-8-6-14(7-9-15)16(13-17)18-10-4-3-5-11-18/h6-9,16H,2-5,10-13,17H2,1H3 |
InChI Key |
VRSDJMMRDPTMKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CN)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125729.png)
![2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid](/img/structure/B12125734.png)

![1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12125756.png)


![6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one](/img/structure/B12125775.png)
![Methyl 4-[(diphenylcarbamoyl)oxy]benzoate](/img/structure/B12125776.png)
![2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125778.png)
![4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12125780.png)
![4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one](/img/structure/B12125786.png)


![4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12125810.png)
